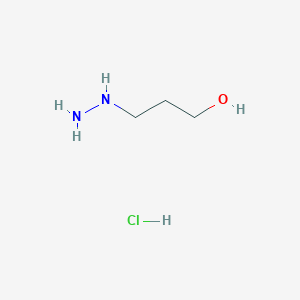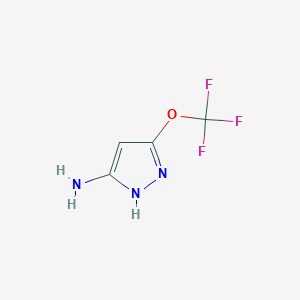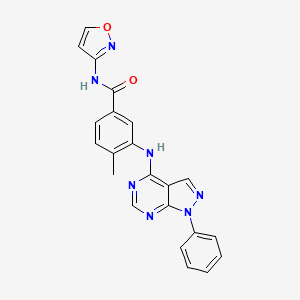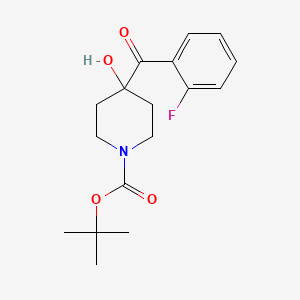
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22FNO3. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a fluorobenzoyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of tert-butyl 4-(2-fluorobenzoyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-chlorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Propriétés
Formule moléculaire |
C17H22FNO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(21)19-10-8-17(22,9-11-19)14(20)12-6-4-5-7-13(12)18/h4-7,22H,8-11H2,1-3H3 |
Clé InChI |
FPNHOSMPCJQVJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=CC=CC=C2F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



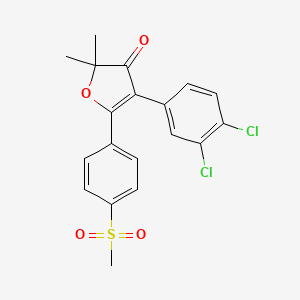

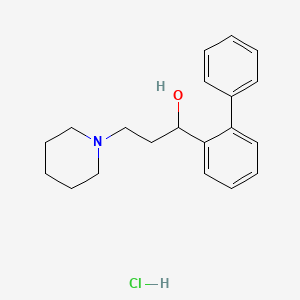

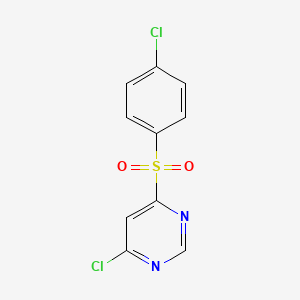
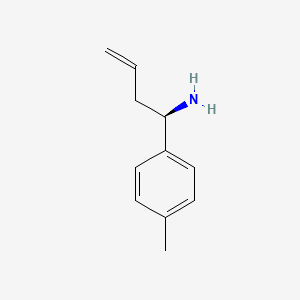
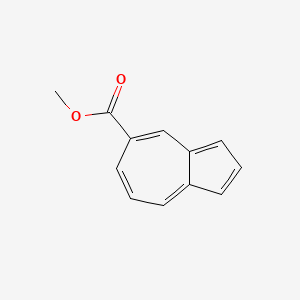

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
